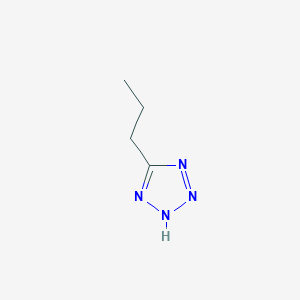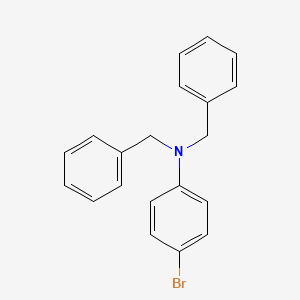
2,2',4,4',5,6'-六氯联苯
描述
2,2’,4,4’,5,6’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C₁₂H₄Cl₆. It is one of the many congeners of PCBs, which are synthetic organic chemicals known for their environmental persistence and potential health hazards. PCBs were widely used in industrial applications, including as dielectric fluids in transformers and capacitors, until their production was banned in many countries due to their toxic effects .
科学研究应用
2,2’,4,4’,5,6’-Hexachlorobiphenyl has been extensively studied for its environmental and biological effects. Some of its scientific research applications include:
Environmental Chemistry: Studying the persistence and degradation of PCBs in various environmental matrices.
Bioremediation: Exploring methods to degrade or remove PCBs from contaminated sites using biological agents.
Analytical Chemistry: Developing methods for the detection and quantification of PCBs in environmental samples.
作用机制
Target of Action
2,2’,4,4’,5,6’-Hexachlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the circadian clock . It inhibits the basal and circadian expression of the core circadian component PER1 , which plays a crucial role in maintaining the body’s internal biological rhythms.
Mode of Action
The compound interacts with its targets by binding to them, leading to the inhibition of the basal and circadian expression of PER1 . This interaction results in changes to the body’s circadian rhythms, potentially affecting various physiological processes.
Biochemical Pathways
It is known that the compound can disrupt thecircadian rhythm . Disruption of circadian rhythms can have downstream effects on a variety of physiological processes, including sleep-wake cycles, hormone secretion, and metabolism.
Pharmacokinetics
As a pcb, it is known to belipophilic and can accumulate in fatty tissues . Its bioavailability is likely influenced by its lipophilic nature, allowing it to cross cell membranes and distribute throughout the body.
Result of Action
The primary molecular and cellular effect of 2,2’,4,4’,5,6’-Hexachlorobiphenyl’s action is the disruption of the circadian rhythm . This can lead to a variety of health effects, as the circadian rhythm plays a crucial role in many physiological processes.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2’,4,4’,5,6’-Hexachlorobiphenyl. Its stability and action can be influenced by factors such as temperature, pH, and the presence of other chemicals
生化分析
Biochemical Properties
2,2’,4,4’,5,6’-Hexachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Cellular Effects
The effects of 2,2’,4,4’,5,6’-Hexachlorobiphenyl on cells are diverse. It has been associated with neurodevelopmental disorders and can cause a rash when in contact with the skin . Prolonged exposure can result in chloracne .
Molecular Mechanism
At the molecular level, 2,2’,4,4’,5,6’-Hexachlorobiphenyl exerts its effects through various mechanisms. It is known to bind to certain biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,4’,5,6’-Hexachlorobiphenyl can change over time. For instance, it has been observed that the compound is homogeneously distributed in liver tissue .
Dosage Effects in Animal Models
The effects of 2,2’,4,4’,5,6’-Hexachlorobiphenyl can vary with different dosages in animal models. A study on ring doves showed that whole body concentrations of the compound increased linearly with time, indicating that the birds did not reach steady state with their food after 63 days .
Metabolic Pathways
The metabolic pathways that 2,2’,4,4’,5,6’-Hexachlorobiphenyl is involved in are complex. It has been reported to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes .
Transport and Distribution
2,2’,4,4’,5,6’-Hexachlorobiphenyl is transported and distributed within cells and tissues in a specific manner. It has been observed to be homogeneously distributed in liver tissue .
Subcellular Localization
It is known that the compound is located in lipid structures of liver and skin .
准备方法
Synthetic Routes and Reaction Conditions
2,2’,4,4’,5,6’-Hexachlorobiphenyl can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of chlorinated biphenyls over copper powder at elevated temperatures . The reaction typically occurs at around 230°C, resulting in the formation of the hexachlorinated biphenyl compound.
Industrial Production Methods
Industrial production of PCBs, including 2,2’,4,4’,5,6’-Hexachlorobiphenyl, involved the chlorination of biphenyl in the presence of a catalyst. This process allowed for the production of various PCB congeners with different degrees of chlorination .
化学反应分析
Types of Reactions
2,2’,4,4’,5,6’-Hexachlorobiphenyl undergoes several types of chemical reactions, including:
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2,2’,4,4’,5,6’-Hexachlorobiphenyl include copper powder for the Ullmann reaction, AQDS for reduction, and various oxidizing agents for oxidation reactions .
Major Products Formed
The major products formed from the reactions of 2,2’,4,4’,5,6’-Hexachlorobiphenyl include polychlorinated dibenzofurans, polychlorinated dibenzo-p-dioxins, and dechlorinated biphenyls .
相似化合物的比较
2,2’,4,4’,5,6’-Hexachlorobiphenyl is one of many PCB congeners. Similar compounds include:
2,2’,3,3’,4,4’-Hexachlorobiphenyl: Another hexachlorinated biphenyl with a different chlorine substitution pattern.
2,2’,4,4’,5,5’-Hexachlorobiphenyl:
2,2’,3,4,4’,5’-Hexachlorobiphenyl: This compound is also a hexachlorinated biphenyl with unique properties and applications.
Each of these compounds has distinct chemical and toxicological properties, making them unique in their behavior and effects.
属性
IUPAC Name |
1,2,4-trichloro-5-(2,4,6-trichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-10(17)12(11(18)2-5)6-3-8(15)9(16)4-7(6)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZHEJWDLVUFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074190 | |
| Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60145-22-4 | |
| Record name | PCB 154 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60145-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4',5,6'-Hexachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',4,4',5,6'-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGU550ZNJZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1594740.png)





